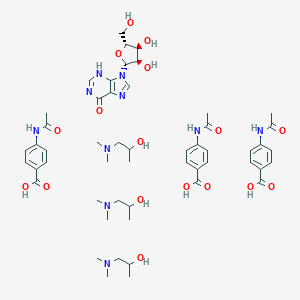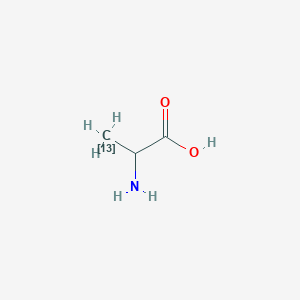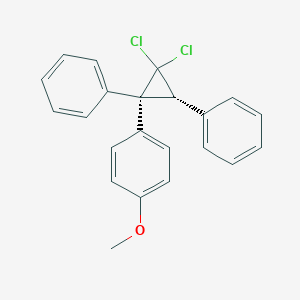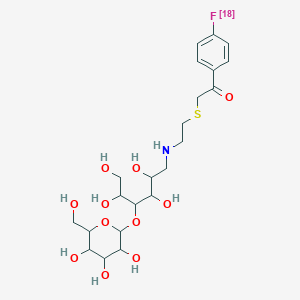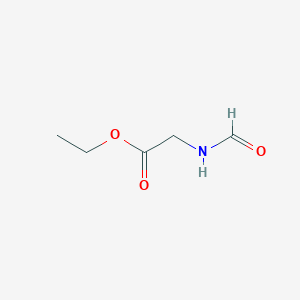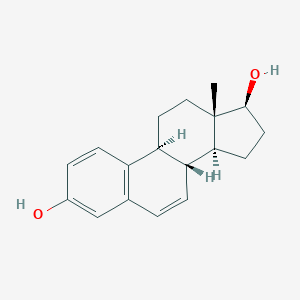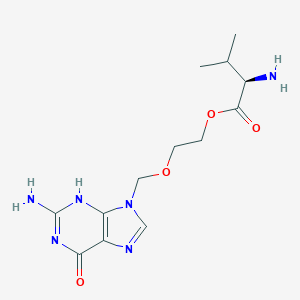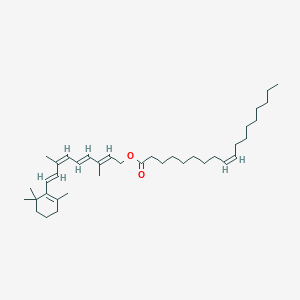
9-cis-Retinyl Oleate
説明
“9-cis-Retinyl Oleate” is a form of retinol, which is a derivative of Vitamin A . It is known to have a wide range of functions, from playing a role in embryonic development to the prevention of cancer . It can give rise to 9-cis RA through cis retinol dehydrogenase, and 9-cis RA is an active form of RA that binds to both retinoic acid receptors (RARs) and retinoid X receptors .
Synthesis Analysis
The synthesis of 9-cis-retinyl acetate, a similar compound, is comprised of several sequential steps: the Reformatsky reaction between β-cyclocitral and ethyl 4-bromo-3-methylbut-2-enoate, reduction and acidification steps, the Horner-Emmons reaction, and ester reduction . A novel approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation has been reported .
Molecular Structure Analysis
The molecular structure of 9-cis-Retinyl Oleate is similar to other retinoids, with variations in the isomer and ester group. The structure of retinoids generally includes a cyclic end group, a conjugated double bond system, and a polar end group .
科学的研究の応用
Ophthalmology: Improving Visual Function
9-cis-Retinyl Oleate: has been studied for its potential to improve visual function. Long-term administration of 9-cis-retinyl acetate, a related compound, has shown significant improvements in rod and cone visual functions in mice. This suggests that 9-cis-Retinyl Oleate could be used to prevent age-related retinal dysfunction and improve dark adaptation .
Pharmacology: Retinal Health Maintenance
In pharmacological research, 9-cis-Retinyl Oleate analogs have been well-tolerated by retinas of mice with impaired visual cycles. This indicates its potential as a therapeutic agent for maintaining retinal health and possibly treating inherited retinal degenerative diseases .
Gene Therapy: Retinal Degenerative Diseases
The compound has been evaluated for its therapeutic effects in mice models of retinal degeneration. Treatment with 9-cis-retinyl acetate has been found to preserve retinal morphology and improve visual function, suggesting a potential application in gene therapy for conditions like Leber congenital amaurosis and retinitis pigmentosa .
作用機序
Target of Action
The primary target of 9-cis-Retinyl Oleate is the retinal pigment epithelium–specific 65-kDa protein (RPE65) found in the eye . This protein plays a crucial role in the visual cycle, which is the biological conversion of light energy to electrical signaling by retinal photoreceptors .
Mode of Action
9-cis-Retinyl Oleate interacts with its target by regenerating visual pigments in the form of iso-rhodopsin . This process is initiated when a photon is absorbed, triggering the photoisomerization of the chromophore into its trans form . The isomerized chromophore, all-trans-retinal, is then reduced to all-trans-retinol, transported to the retinal pigment epithelium (RPE), and converted to fatty acid all-trans-retinyl esters .
Biochemical Pathways
The biochemical pathway affected by 9-cis-Retinyl Oleate is the visual cycle. Retinol is oxidized once to generate retinal and twice to generate retinoic acid (RA). For the generation of the 9-cis- or 11-cis-retinoids, an isomerization reaction takes place prior to the first oxidation . The enzymes for most of these activities have been identified .
Pharmacokinetics
The pharmacokinetics of 9-cis-Retinyl Oleate involves its administration through oral gavage to mice . The compound is delivered in an oil-based vehicle solution, with soybean oil providing the highest metabolite levels in plasma . The compound is administered in doses ranging from 1 to 100 mg/kg .
Result of Action
The administration of 9-cis-Retinyl Oleate results in significant dose-dependent improvement in electroretinographic responses . It induces remarkable improvement of retinal function . Mice given either daily or intermittent 9-cis-Retinyl Oleate treatment displayed dose-dependent improvement of retinal function and morphology .
Action Environment
The action of 9-cis-Retinyl Oleate is influenced by environmental factors such as light exposure. Studies have shown that age-related decreases in retinal rod cell function cannot be explained by rod cell loss, abnormal retinal plasticity, or any signs of retinal disease . A dramatic slowing of rod-mediated dark adaptation after light exposure associated with human aging was related to delayed regeneration of rhodopsin . The administration of 9-cis-Retinyl Oleate improves this condition, suggesting a potential therapeutic approach to prevent age-related retinal dysfunction .
特性
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDHZXYYBPLHI-SNTFCKTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433316 | |
| Record name | 9-cis-Retinyl Oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cis-Retinyl Oleate | |
CAS RN |
79433-57-1 | |
| Record name | 9-cis-Retinyl Oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




